

Application Note & Protocol: HPLC Quantification of 4-O-Galloylbiflorin

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Compound of Interest

Compound Name: 4-O-Galloylbiflorin

Cat. No.: B12306564

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This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **4-O-Galloylbiflorin**, a compound of interest in various herbal extracts and pharmaceutical preparations.

Introduction

4-O-Galloylbiflorin is a key bioactive component found in medicinal plants such as *Paeonia lactiflora*. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and the overall development of herbal-based therapeutics. This application note outlines a validated HPLC method for the reliable determination of **4-O-Galloylbiflorin**.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	230 nm

Table 2: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	70	30
35	40	60
40	10	90
45	10	90
50	90	10
60	90	10

Standard and Sample Preparation

Standard Preparation:

- Accurately weigh a suitable amount of **4-O-Galloylalbiflorin** reference standard.

- Dissolve in methanol to prepare a stock solution of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
- Filter the solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from herbal extract):

- Accurately weigh 1.0 g of the powdered herbal sample.
- Add 50 mL of 70% methanol.
- Perform ultrasonic extraction for 30 minutes.
- Allow the mixture to cool to room temperature and centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.[\[1\]](#)

Method Validation

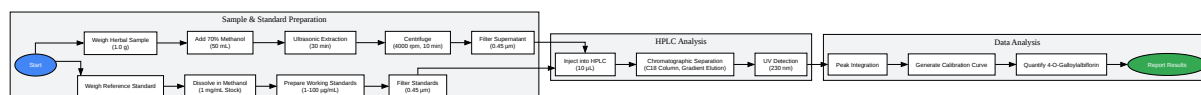
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

Table 3: Summary of Method Validation Parameters

Parameter	Result
Linearity (r^2)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Accuracy (% Recovery)	98.5% - 102.3%
Precision (RSD%)	< 2.0%
Specificity	No interference from blank and placebo

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **4-O-Galloylbiflorin**.

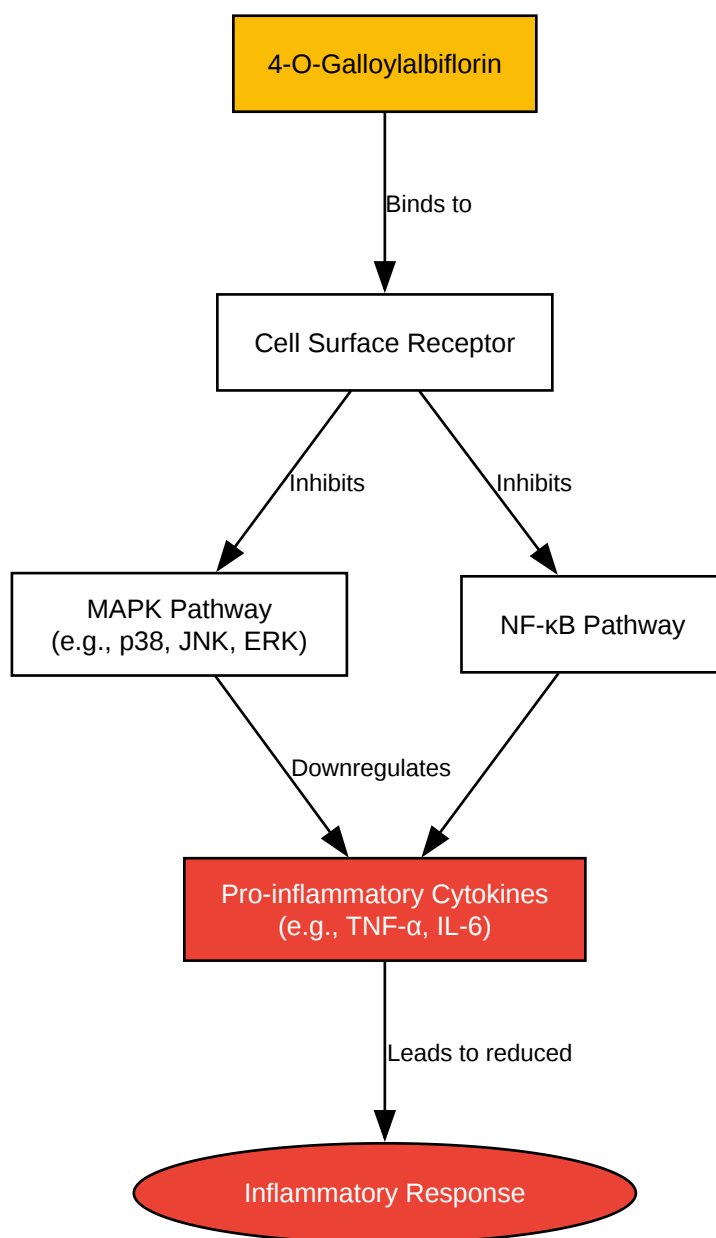


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Caption: Workflow for **4-O-Galloylbiflorin** Quantification.

Signaling Pathway (Illustrative)

While a specific signaling pathway for **4-O-Galloylbiflorin** is a subject of ongoing research, many related compounds from *Paeonia lactiflora* are known to exhibit anti-inflammatory effects. An illustrative potential pathway is provided below.



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Caption: Potential Anti-Inflammatory Pathway of **4-O-Galloylalbiflorin**.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, precise, and accurate for the quantification of **4-O-Galloylalbiflorin** in herbal extracts. This protocol can be effectively implemented for routine quality control and research purposes in the pharmaceutical and natural products industries.

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References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
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